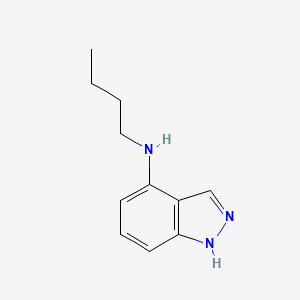

N-butyl-1H-indazol-4-amine

Description

Significance of the Indazole Heterocyclic Scaffold in Chemical Research

The indazole ring system is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its versatile chemical properties and its presence in a wide array of biologically active molecules and commercially available drugs. researchgate.netresearchgate.net The structure's unique tautomeric forms (1H-indazole and 2H-indazole) and its 10-π electron aromatic system allow for diverse interactions with biological targets. irma-international.orglongdom.org

The fusion of the benzene (B151609) and pyrazole (B372694) rings imparts a rigid structure that can be strategically functionalized at various positions, enabling chemists to fine-tune the molecule's physicochemical properties. irma-international.org This adaptability has led to the development of indazole-containing compounds with a broad spectrum of therapeutic applications. igi-global.com Research has extensively documented the role of indazole derivatives as inhibitors of various enzymes and receptors, making them crucial in the design of new therapeutic agents. researchgate.net

N-butyl-1H-indazol-4-amine as a Representative Indazole Derivative for Chemical Investigation

This compound serves as a pertinent example for chemical study, representing a targeted modification of the basic indazole structure. The parent compound, 1H-indazol-4-amine, provides the foundational indazole core, which is known to be a valuable synthon, or building block, in organic synthesis. asianpubs.orgnih.gov

The introduction of an N-butyl group to the 4-amino position is a classic chemical strategy. N-alkylation is frequently employed to modulate a compound's properties, such as:

Lipophilicity: The four-carbon butyl chain increases the compound's lipid solubility, which can influence its behavior in different solvent systems and its potential interactions with nonpolar environments.

Steric Profile: The butyl group introduces steric bulk, which can direct the regioselectivity of subsequent reactions at other sites on the molecule.

Hydrogen Bonding: The transformation of a primary amine (-NH2) into a secondary amine (-NH-butyl) alters the hydrogen bond donor and acceptor capabilities of the molecule.

Therefore, this compound is an ideal candidate for investigating how these predictable modifications translate into tangible changes in chemical reactivity and physical properties compared to the parent amine.

Rationale for Dedicated Academic Research on this compound

Dedicated research on this compound is justified by the need to systematically expand the library of available indazole-based building blocks for chemical synthesis and drug discovery. While the parent 1H-indazol-4-amine is a known entity, the specific properties imparted by the N-butyl substituent are not extensively documented.

The primary rationale is to characterize a novel derivative to understand the structure-property relationships within this subclass of indazoles. By synthesizing and analyzing this compound, researchers can gather empirical data on how N-alkylation at the 4-position affects solubility, reactivity, and spectroscopic characteristics. This knowledge is crucial for designing more complex molecules where the N-butyl-4-amino-indazole moiety might be incorporated as a key fragment. Such foundational research underpins larger programs aimed at developing new materials or therapeutic agents. ingentaconnect.com

Scope and Research Objectives for the Comprehensive Study of this compound

The comprehensive study of this compound encompasses several key research objectives designed to fully characterize the compound and establish its potential for further applications.

Primary Objectives:

Synthesis and Optimization: To develop and refine a reliable and efficient synthetic route to produce high-purity this compound. This could involve exploring various synthetic strategies, such as the direct alkylation of 1H-indazol-4-amine or multi-step sequences. asianpubs.org

Physicochemical Characterization: To determine the fundamental physical and chemical properties of the compound. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure, as well as measuring properties like melting point, boiling point, solubility in various solvents, and its acid dissociation constant (pKa).

Comparative Analysis: To systematically compare the properties of this compound with its parent compound, 1H-indazol-4-amine. This analysis will quantify the impact of the N-butyl group on the molecule's characteristics.

Reactivity Profiling: To investigate the reactivity of the compound in a variety of common organic reactions. This includes studying the reactivity of the secondary amine, the N1 position of the indazole ring, and its potential for further functionalization on the benzene ring.

The following data tables outline the known properties of the parent compound and the projected properties of the target derivative, which form the basis for the proposed research.

Table 1: Physicochemical Properties of 1H-Indazol-4-amine This table presents the known properties of the parent compound, which serves as a baseline for comparison. Data sourced from PubChem CID 413085. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Appearance | Solid (predicted) |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

Table 2: Projected Physicochemical Properties of this compound This table outlines the calculated and anticipated properties of the target compound, which are objectives for experimental verification.

| Property | Value (Projected) |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃ |

| Molecular Weight | 189.26 g/mol |

| Appearance | To be determined |

| XLogP3 | Expected to be > 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Properties

IUPAC Name |

N-butyl-1H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-7-12-10-5-4-6-11-9(10)8-13-14-11/h4-6,8,12H,2-3,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXUXNWQTWAGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC2=C1C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization Techniques for N Butyl 1h Indazol 4 Amine and Its Chemical Analogs

Advanced Spectroscopic Analysis

Advanced spectroscopic analysis provides a non-destructive means to probe the molecular architecture of N-butyl-1H-indazol-4-amine. Each technique offers unique insights, and their combined application allows for a complete and confident structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for initial structural assessment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the indazole core and the N-butyl substituent. The aromatic region would display signals for the protons on the benzene (B151609) ring portion of the indazole. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating amino group at the C4 position. The butyl group protons would appear in the aliphatic region of the spectrum, typically as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the indazole nitrogen (N1). The protons of the 4-amino group (NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The spectrum would show signals for the carbons of the indazole ring and the four carbons of the butyl chain. The chemical shifts of the indazole carbons are characteristic of the heterocyclic aromatic system and are influenced by the position of the substituents. For instance, in analogs like 1-butyl-N-phenyl-1H-indazole-3-carboxamide, the carbons of the butyl chain appear at approximately 14, 20, 32, and 49 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Indazole-H3 | ~8.0 | ~135 |

| Indazole-H5 | ~6.8 | ~110 |

| Indazole-H6 | ~7.1 | ~125 |

| Indazole-H7 | ~7.5 | ~115 |

| NH₂ | Broad singlet | - |

| N-CH₂- | Triplet, ~4.4 | ~49 |

| -CH₂- | Quintet, ~1.9 | ~32 |

| -CH₂- | Sextet, ~1.3 | ~20 |

| -CH₃ | Triplet, ~0.9 | ~14 |

| Indazole-C3a | - | ~140 |

| Indazole-C4 | - | ~145 |

| Indazole-C7a | - | ~122 |

Note: Values are predictions based on general principles and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing atomic connectivity and resolving spectral overlap.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons in the butyl chain (e.g., N-CH₂ with the next CH₂, and so on). It would also reveal the coupling network among the protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is an invaluable tool for definitively assigning carbon resonances based on their known proton assignments. For example, the proton signal assigned to the N-CH₂ group would show a correlation to the corresponding carbon signal in the HSQC spectrum.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment is used to determine the multiplicity of carbon signals, i.e., whether a carbon is a CH, CH₂, or CH₃ group. jeol.com In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. pressbooks.publibretexts.org Quaternary carbons (those with no attached protons) are not observed. jeol.com This technique would clearly differentiate the CH₂ and CH₃ groups of the butyl chain and the CH groups of the indazole ring. pressbooks.publibretexts.org

Table 2: Expected 2D NMR Correlations for the Butyl Group of this compound

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | DEPT-135 Phase |

| N-CH₂- | -CH₂- | ~49 ppm | Negative |

| -CH₂- | N-CH₂-, -CH₂- | ~32 ppm | Negative |

| -CH₂- | -CH₂-, -CH₃ | ~20 ppm | Negative |

| -CH₃ | -CH₂- | ~14 ppm | Positive |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less sensitive, technique for probing the chemical environment of nitrogen atoms within a molecule. wikipedia.orghuji.ac.il Given the three distinct nitrogen atoms in this compound (N1, N2, and the amino N), ¹⁵N NMR can provide valuable structural confirmation. The chemical shift of a nitrogen atom is highly sensitive to its hybridization and electronic environment. acs.org

N1 (Pyrrole-type): The N1 atom, to which the butyl group is attached, is considered a pyrrole-type nitrogen.

N2 (Pyridine-type): The N2 atom is a pyridine-type nitrogen, part of a double bond within the aromatic system.

Amino Nitrogen: The exocyclic amino group nitrogen at C4 is an aniline-type nitrogen.

There is typically a large chemical shift difference between pyrrole-type and pyridine-type nitrogens, making ¹⁵N NMR a reliable method for studying tautomerism and confirming the site of alkylation in nitrogen heterocycles. researchgate.net The incorporation of ¹⁵N labels can further enhance the utility of this technique by enabling the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provide unambiguous information about molecular structures. nih.gov

Table 3: Typical ¹⁵N NMR Chemical Shift Ranges for Nitrogen Environments

| Nitrogen Type | Expected Chemical Shift Range (ppm, relative to CH₃NO₂) |

| Pyrrole-type (e.g., N1) | -130 to -170 |

| Pyridine-type (e.g., N2) | -60 to -100 |

| Amino (Aniline-type) | -300 to -330 |

Note: Ranges are approximate and can be influenced by solvent and substituent effects.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretching: As a primary amine, the 4-amino group is expected to show two distinct absorption bands in the range of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the butyl group will produce strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C=C and C=N Stretching: The stretching vibrations of the aromatic C=C and C=N bonds within the indazole ring are expected in the 1650-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amino group (N-H bend) typically gives rise to a medium to strong band in the 1650-1580 cm⁻¹ region. orgchemboulder.com

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure, through the analysis of fragmentation patterns.

Molecular Ion Peak: For this compound (C₁₁H₁₅N₃), the nominal molecular weight is 189.26 g/mol . In techniques like Electrospray Ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 190. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of the elemental formula with high confidence. scielo.br

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would involve the N-butyl chain. A common fragmentation pathway for N-alkyl compounds is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion. Another possible fragmentation is the loss of the entire butyl group. The indazole ring itself can also undergo characteristic fragmentation. researchgate.net

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z (predicted) | Ion Formula | Description |

| 190 | [C₁₁H₁₆N₃]⁺ | Protonated Molecule [M+H]⁺ |

| 189 | [C₁₁H₁₅N₃]⁺˙ | Molecular Ion [M]⁺˙ |

| 147 | [C₈H₉N₃]⁺ | Loss of propyl radical (•C₃H₇) via alpha-cleavage |

| 133 | [C₇H₇N₃]⁺ | Loss of butene (C₄H₈) via rearrangement |

| 132 | [C₇H₆N₃]⁺ | Loss of butyl radical (•C₄H₉) |

Note: Fragmentation is dependent on the ionization technique and energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Elucidation

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of a compound's molecular structure, offering detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.

For novel indazole derivatives, obtaining a crystal suitable for X-ray diffraction analysis is a primary goal following synthesis. nih.gov The resulting crystal structure confirms the connectivity of atoms, the substitution pattern on the indazole ring, and the conformation of the butyl group. For instance, in studies of related indazole acetic acids, X-ray crystallographic analysis was crucial in confirming the structure of an ethoxy-substituted derivative, verifying the exact placement of the substituent. diva-portal.org

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined. This level of detail is unsurpassed by other analytical techniques. In the characterization of complex heterocyclic systems, such as a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray diffraction provided precise crystal data, including the crystal system, space group, and unit cell dimensions, confirming the proposed structure. mdpi.com

Table 1: Example Crystal Structure Data for a Fused Heterocyclic Analog mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C17H12BrN5 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

Elemental Analysis for Compositional Verification and Purity Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a chemical compound. For newly synthesized molecules like this compound, this method is essential for confirming the empirical formula and assessing purity. nih.gov

The procedure involves the combustion of a small, precisely weighed amount of the substance under controlled conditions. The resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas) are collected and quantified. From these quantities, the percentage of each element in the original sample is calculated.

The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and high purity. Significant deviations can indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₁₁H₁₅N₃)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 69.81 | 69.75 |

| Hydrogen (H) | 7.99 | 8.05 |

| Nitrogen (N) | 22.20 | 22.12 |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are indispensable tools for both the purification of this compound and its analogs during synthesis and for the assessment of the final product's purity. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. drawellanalytical.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used extensively for the analysis of indazole derivatives. nih.gov It is the preferred method for non-volatile and thermally unstable compounds. drawellanalytical.com In a typical setup, a sample is passed through a column packed with a solid stationary phase, carried by a liquid mobile phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is frequently used. nih.govresearchgate.net Purity is assessed by monitoring the eluent with a UV detector; a pure compound should ideally yield a single peak. HPLC methods can readily separate the main drug peak from impurities present at trace levels (e.g., 0.1%). drawellanalytical.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. drawellanalytical.com In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column. researchgate.net GC often provides higher separation efficiency and faster analysis times for suitable compounds. drawellanalytical.com

For isolation and purification in a research setting, column chromatography using silica (B1680970) gel is a standard procedure. nih.gov The crude product is loaded onto a column, and a solvent or solvent mixture is passed through to separate the components based on their differential adsorption to the silica.

Table 3: Exemplary Chromatographic Conditions for Analysis of Heterocyclic Amines

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Reference |

|---|---|---|---|---|

| HPLC | Kromasil C18 reversed-phase (4.6 mm × 250 mm, 5 μm) | Methanol/Water mixtures | UV | nih.gov |

| HPLC | Thermo Scientific® BDS Hypersil C8 (2.50 × 4.60 mm, 5 µm) | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20 | UV (300 nm) | mdpi.com |

| GC | Capillary column (15 m × 0.32 mm i.d.) with 95% methyl polysiloxane film | Nitrogen | Flame Ionization Detector (FID) | researchgate.net |

Computational and Theoretical Investigations of N Butyl 1h Indazol 4 Amine and Indazole Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of indazole derivatives. nih.govtandfonline.comarpgweb.com These calculations offer a detailed understanding of the electronic structure and geometry of these molecules, which is essential for predicting their reactivity and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis of Indazole Scaffolds

The geometry of indazole scaffolds can be optimized using DFT methods to determine the most stable conformations. core.ac.ukd-nb.info For instance, in a study of MDMB-4en-PINACA, a synthetic cannabinoid with an indazole core, DFT calculations at the B3LYP/6-311++G(d,p) level were used to find the lowest energy conformers. d-nb.info These calculations revealed that multiple conformations of the pent-4-enyl chain have similar energies, indicating rotational flexibility. d-nb.info Similarly, the geometry of a silver(I) complex with indazole was optimized, and the calculated bond lengths and angles were found to be in good agreement with experimental data for related structures. core.ac.uk The conformation of substituents, such as the 1-methanol group in (1H-indazol-1-yl)methanol derivatives, has also been analyzed, showing specific torsion angles that differ between unsubstituted and nitro-substituted compounds. acs.org

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps

The electronic properties of indazole derivatives are critical for understanding their chemical reactivity and potential as functional materials. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to this understanding. The HOMO-LUMO energy gap (ΔE) is a significant parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

DFT calculations have been employed to determine the HOMO and LUMO energies of various indazole derivatives. nih.govarpgweb.comacs.orgacs.org A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov For example, in a series of synthesized indazole derivatives, compounds with the smallest energy gaps were selected for more detailed computational analysis. researchgate.net The distribution of HOMO and LUMO across the molecule can also provide insights into the regions susceptible to electrophilic and nucleophilic attack. nih.gov For instance, in some indazole molecules, the HOMO and LUMO are distributed over almost the entire molecule. nih.gov

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Reference |

| Indazole | - | - | 5.17 | DFT | core.ac.uk |

| [Ag(indz)2NO3] | - | - | 4.28 | DFT | core.ac.uk |

| Compound 4a | -7.18 | -4.77 | 2.14 | Quantum Mechanical Approach | researchgate.net |

| Various Indazole Derivatives | Varied | Varied | Varied | DFT (B3LYP/6-311+ level) | nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective in calculating the 1H and 13C NMR chemical shifts of indazole derivatives. acs.org These calculated values can then be compared with experimental data to confirm structural assignments. acs.org

For example, in a study of the addition of formaldehyde (B43269) to nitroindazoles, GIAO/B3LYP/6-311++G(d,p) calculations were crucial for assigning the NMR spectra of the resulting isomers. acs.org The calculated absolute shieldings are typically converted to chemical shifts using empirical equations. acs.org This combined experimental and theoretical approach is particularly valuable for identifying unstable or minor products that are difficult to characterize by other means. acs.org

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are instrumental in studying complex chemical phenomena such as tautomerism and reaction mechanisms.

Tautomerism and Isomer Stability Calculations (1H- vs. 2H-Indazole)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. mdpi.combeilstein-journals.org The 1H-tautomer is generally the more thermodynamically stable and predominant form. mdpi.combeilstein-journals.org Computational methods, including semi-empirical (AM1) and DFT (B3LYP/6-31G**), have been used to calculate the relative stabilities of these tautomers. nih.gov

Studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that both AM1 and DFT calculations can reproduce experimental findings regarding tautomer stability. nih.gov While in the gas phase the 2H-tautomer may be predicted to be more stable, the small energy differences and the influence of solvent polarity, as indicated by calculated dipole moments, can shift the equilibrium in solution. nih.gov For the parent indazole, calculations have shown the 1H-tautomer to be more stable than the 2H-tautomer by approximately 15-20 kJ·mol⁻¹. acs.orgnih.gov

| Compound | Method | Relative Stability | Reference |

| Indazole | MP2/6-31G | 1H is 15 kJ·mol⁻¹ more stable than 2H | nih.gov |

| (1H-indazol-1-yl)methanol (2a) | B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ more stable than 2-substituted isomer (3a) | acs.org |

| 1,5,6,7-tetrahydro-4H-indazol-4-one (4) | Experimental (DMSO-d6) | 2H is 0.5 kJ·mol⁻¹ more stable than 1H | nih.gov |

| 1,5,6,7-tetrahydro-4H-indazol-4-one (4) | B3LYP/6-31G | 2H is 1.9 kJ·mol⁻¹ more stable than 1H | nih.gov |

Mechanistic Elucidation of Chemical Reactions (e.g., Addition Mechanisms)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving indazoles. DFT calculations can be used to explore reaction pathways, identify transition states, and determine activation energies, providing a detailed picture of how a reaction proceeds. acs.org

For instance, the mechanism of the reaction between NH-indazoles and formaldehyde in acidic conditions has been investigated. acs.org While thermodynamic calculations provided insights into the stability of the products, they did not initially explain the reaction mechanism. acs.org Further mechanistic studies, often involving the calculation of reaction intermediates and transition states, are necessary to understand the regioselectivity and kinetics of such reactions. In other cases, DFT calculations have been used to support proposed radical chain mechanisms in the synthesis of 2H-indazoles. mdpi.com

Structure-Property Relationship (SPR) Studies in Indazole Derivatives

Structure-Property Relationship (SPR) and, more specifically, Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They investigate how the chemical structure of a molecule, including the presence, position, and nature of various substituents, influences its biological activity and physicochemical properties. For the indazole scaffold, extensive research has revealed key structural features that govern its therapeutic potential.

The indazole ring system offers several positions for substitution (primarily N1, N2, C3, C5, C6, and C7), allowing for fine-tuning of its properties. The alkylation at the N1 or N2 position is highly sensitive to steric effects from substituents at the C3 and C7 positions. For instance, the ratio of 1- to 2-alkylation for unsubstituted indazole is 1:1, but this changes significantly with substitution.

SAR studies have revealed that specific substitutions can markedly improve biological effectiveness. For example, in a series of indazole derivatives designed as anticancer agents, nitro and ethoxy substitutions were found to significantly boost anticancer potency. Another study focusing on glucagon (B607659) receptor antagonists found that modifications to the indazole scaffold led to potent compounds with excellent pharmacokinetic profiles. In the context of anti-Leishmanial agents, the nature of the ring system attached to the indazole core was critical; triazole-containing derivatives proved more effective than those with oxazoline (B21484) or oxazole (B20620) rings.

A study on 1H-indazole derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors showed that specific substitutions could yield compounds with strong potency against mutant EGFR. Similarly, research into fibroblast growth factor receptors (FGFRs) kinases using fragment-led de novo design identified 1H-indazole-based derivatives with inhibitory activity in the micromolar range and excellent ligand efficiency.

The following table summarizes key SAR findings for various indazole derivatives from recent research.

| Indazole Series | Substitution/Modification | Impact on Property/Activity | Reference |

| Anticancer Agents | Nitro and ethoxy substitutions | Enhanced anticancer potency | |

| Anticancer Agents | Bromo substitutions | Diverse effects on anticancer and antioxidant activities | |

| Glucagon Receptor Antagonists | Scaffold hopping and optimization | Discovery of potent antagonists with good oral bioavailability | |

| Anti-Leishmanial Agents | Addition of a triazole ring | More efficient inhibition compared to oxazoline or oxazole rings | |

| EGFR Kinase Inhibitors | Structure-guided substitutions | Strong potency against EGFR T790M and EGFR kinases | |

| FGFR Kinase Inhibitors | Fragment-led de novo design | Inhibition of FGFR1-3 in the range of 0.8–90 μM | |

| Bcr-Abl Inhibitors | Synthesis of 1H-indazol-3-amine derivatives | Potent inhibition of Bcr-Abl wild type and T315I mutant |

These studies underscore the versatility of the indazole scaffold and demonstrate that targeted modifications, guided by SPR principles, can lead to the development of highly potent and selective therapeutic agents.

Computational Design Strategies for Novel Indazole-based Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. For indazole-based scaffolds, a variety of computational strategies are employed to predict biological activity, understand drug-target interactions, and guide synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational method used to correlate the chemical structure of compounds with their biological activity. By analyzing a dataset of indazole derivatives, QSAR models can identify the physicochemical properties and structural features that are critical for a desired biological effect. For example, a study on 109 indazole derivatives as potential anticancer agents developed a 2D-QSAR model with a high correlation coefficient (r² = 0.9512), indicating strong predictive accuracy. This model, along with a 3D-QSAR analysis, highlighted key structural attributes that influence biological activity, providing a roadmap for designing more potent Tyrosine Threonine Kinase (TTK) inhibitors.

Molecular docking is another powerful technique used to predict the preferred orientation of a ligand (such as an indazole derivative) when bound to a target receptor or enzyme. This method helps in elucidating the binding interactions at the molecular level. For instance, in the design of indazole scaffolds as VEGFR-2 inhibitors, molecular docking was used to evaluate newly designed compounds. The study screened ten compounds and identified several with high binding affinities for the VEGFR-2 enzyme, suggesting they could be effective inhibitors. Similarly, molecular docking was used to explore the binding interactions of indazole-based thiadiazole derivatives with acetylcholinesterase and butyrylcholinesterase, the target enzymes in Alzheimer's disease research.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes. In the development of indazole derivatives as anticancer agents, MD simulations were used to validate the stability of the designed ligands within the binding site of the target protein.

Density Functional Theory (DFT) calculations are employed to study the electronic structure and properties of molecules. In one study, DFT was used to optimize the structures of novel 3-chloro-6-nitro-1H-indazole derivatives and investigate their electronic properties. Another study on 1-butyl-1H-indazole-3-carboxamide derivatives used DFT to calculate the HOMO-LUMO energy gap, which is an indicator of molecular reactivity.

The table below presents examples of computational methods applied to the design and analysis of indazole derivatives.

| Computational Method | Indazole Series/Target | Key Findings | Reference |

| 2D & 3D-QSAR | Indazole derivatives as TTK inhibitors | Developed robust predictive models (r²=0.9512 for 2D, q²=0.9132 for 3D) identifying key structural features for anticancer activity. | |

| Molecular Docking | Indazole scaffolds as VEGFR-2 inhibitors | Identified potent inhibitors with good binding scores (e.g., -7.39 kcal/mol against 4AG8). | |

| Molecular Docking | Indazole-thiadiazole hybrids for Alzheimer's | Supported experimental data by showing strong binding interactions with AChE and BuChE active sites. | |

| ADMET Prediction | Designed indazole scaffolds | Confirmed favorable pharmacokinetic profiles for the designed compounds. | |

| DFT Calculations | 1-Butyl-1H-indazole-3-carboxamide derivatives | Revealed derivatives with substantial HOMO-LUMO energy gaps, indicating high stability. | |

| Molecular Dynamics | Indazole derivatives as anticancer agents | Validated the stability of the ligand-target complex. |

These computational strategies, often used in an integrated fashion, provide a powerful platform for the design of novel indazole-based scaffolds with optimized properties and enhanced therapeutic potential.

Chemical Reactivity and Derivatization Patterns of N Butyl 1h Indazol 4 Amine

Reactivity of the Amine Functionality at Position 4

The exocyclic amine group at the C4 position of the indazole ring is a primary site of reactivity. Its nucleophilic nature, conferred by the lone pair of electrons on the nitrogen atom, dominates its chemical behavior, making it susceptible to reactions with a wide array of electrophiles.

Nucleophilic Reactivity and Electrophilic Substitution Reactions

The 4-amino group exhibits typical nucleophilic characteristics, readily engaging in reactions with electrophilic partners. This reactivity is foundational to its derivatization. For instance, the amine can be acylated or sulfonylated, transformations that are often employed to modify the electronic properties of the molecule or to introduce new functional handles. The formation of sulfonamides from 4-amino-1H-indazole has been demonstrated through its reaction with various sulfonyl chlorides in the presence of pyridine (B92270). nih.gov This reaction underscores the amine's capacity to act as a potent nucleophile.

Formation of Amide Derivatives

A significant and widely utilized reaction pathway for the 4-amino group is its conversion to amide derivatives. This transformation is typically achieved through reaction with acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents. Research on the related 4-amino-1H-indazole shows that acylation can be performed efficiently. nih.gov For example, reaction with acyl chlorides in a solvent like dichloromethane (B109758) (DCM) in the presence of a base such as diisopropylethylamine (DIPEA) yields the corresponding N-(1H-indazol-4-yl) amides. nih.gov While initial attempts using a carboxylic acid with a coupling agent resulted in a low yield, the use of a more reactive acyl chloride significantly improved the outcome, likely by avoiding side reactions and facilitating product precipitation. nih.gov

Table 1: Synthesis of Amide Derivatives from 4-Amino-1H-indazole This table is based on analogous reactions of the parent 4-amino-1H-indazole compound.

Reactivity of the Indazole Ring System

Beyond the amine group, the indazole ring itself is a robust aromatic system that can undergo a variety of functionalization reactions. These transformations are crucial for building molecular complexity and accessing a broader range of derivatives.

Oxidation and Reduction Pathways

The indazole ring is generally stable to mild oxidizing and reducing conditions. However, under specific circumstances, it can undergo transformations. For instance, a novel oxidative rearrangement of 3-aminoindazoles has been reported to produce 1,2,3-benzotriazine-4(3H)-ones. acs.org This reaction proceeds through a halogen-induced ring expansion under oxidative conditions, highlighting a unique reactivity pattern of the indazole core. acs.org While this specific reaction involves a C3-amino group, it demonstrates that the indazole ring can participate in complex oxidative pathways. Reduction of the indazole ring system, particularly catalytic hydrogenation, can lead to the saturation of the pyrazole (B372694) or benzene (B151609) ring, though this typically requires harsh conditions and is less common than functionalization of the aromatic system.

Diverse Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indazole nucleus. nih.govresearchgate.net To participate in these reactions, the ring must first be appended with a suitable handle, typically a halide. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid, is particularly effective for creating new carbon-carbon bonds. nih.govnih.gov

Research has demonstrated a successful two-step sequence involving the regioselective bromination of a 4-substituted-1H-indazole at the C7 position, followed by a Suzuki-Miyaura reaction. nih.gov This strategy allows for the introduction of various aryl and heteroaryl substituents at a specific location on the indazole scaffold. nih.gov The reaction has been shown to be tolerant of different functional groups on both the indazole and the boronic acid partner. nih.gov

Table 2: Suzuki-Miyaura Coupling of a 7-Bromo-4-sulfonamido-1H-indazole Derivative This table is based on analogous reactions of a 4-sulfonamido-1H-indazole derivative, demonstrating the reactivity of the indazole ring.

Exploration of Regioselective Functionalizations

Achieving regioselectivity in the functionalization of the indazole ring is critical for the synthesis of well-defined isomers. The substitution pattern of the indazole ring significantly influences the position of subsequent reactions due to steric and electronic effects. beilstein-journals.org For 4-aminoindazoles, electrophilic aromatic substitution is a key pathway for introducing new functional groups.

A noteworthy example is the regioselective bromination at the C7 position. nih.gov Treatment of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with N-bromosuccinimide (NBS) in DMF at elevated temperatures provides the C7-halogenated product selectively. nih.gov Computational studies suggest that the C7 position is the most electron-rich and sterically accessible carbon on the benzene portion of the 4-aminoindazole ring, thus favoring electrophilic attack at this site. nih.gov This selective halogenation provides a crucial intermediate that can be further diversified through cross-coupling reactions, as discussed previously. nih.govrsc.org This highlights a powerful strategy for the controlled, stepwise construction of complex indazole derivatives.

N-butyl-1H-indazol-4-amine as a Versatile Chemical Precursor and Building Block

This compound possesses two primary sites for chemical modification: the nucleophilic 4-amino group on the benzene ring and the N1-position of the pyrazole ring. The butyl group at the N1-position provides stability and influences the solubility of the molecule and its derivatives. The versatility of this compound as a building block would stem from the selective modification of these reactive sites.

Potential Derivatization of the 4-Amino Group:

The primary amino group is a versatile functional handle that can undergo a wide array of chemical transformations. These reactions would allow for the introduction of diverse functionalities, thereby expanding the chemical space accessible from this precursor.

Acylation: The amino group is expected to react readily with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amide derivatives. This is a common strategy in medicinal chemistry to introduce various substituents and modulate the biological activity of a core scaffold.

Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides, another important functional group in drug discovery known for its ability to engage in strong hydrogen bonding interactions with biological targets.

Alkylation and Arylation: The amino group could undergo N-alkylation or N-arylation reactions, such as the Buchwald-Hartwig amination, to form secondary or tertiary amines. This would allow for the attachment of various alkyl or aryl groups, significantly altering the steric and electronic properties of the molecule.

Diazotization: The primary aromatic amine can be converted into a diazonium salt, which is a highly versatile intermediate. Diazonium salts can subsequently be used in Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, at the 4-position of the indazole ring.

Hypothetical Reaction Data:

The following table outlines potential derivatization reactions based on the known chemistry of 4-aminoindazoles and other primary aromatic amines. It is important to note that these are representative examples and not based on published experimental data for this compound itself.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Acylation | Acetyl chloride, Pyridine | N-(1-butyl-1H-indazol-4-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride, Et3N | N-(1-butyl-1H-indazol-4-yl)benzenesulfonamide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-N-butyl-1H-indazol-4-amine (via diazotization) |

| Buchwald-Hartwig | Aryl halide, Pd catalyst, Base | N-Aryl-N-butyl-1H-indazol-4-amine |

Due to the lack of specific research findings on the derivatization of this compound, detailed experimental data such as reaction yields and specific conditions are not available. The development of this compound as a widely used building block would necessitate systematic studies to explore its reactivity and establish optimized protocols for its derivatization. The insights from such studies would be crucial for unlocking its full potential in the synthesis of novel bioactive compounds and functional materials.

Advanced Analytical Methodologies for Research Applications Involving N Butyl 1h Indazol 4 Amine

Development of Specific Analytical Protocols for Indazole Derivatives in Complex Matrices

The detection and quantification of N-butyl-1H-indazol-4-amine and related indazole derivatives in complex biological or environmental matrices present significant analytical challenges due to potential interferences and the typically low concentrations of the analyte. The development of specific and validated analytical protocols is crucial for obtaining reliable and reproducible data in research applications.

Method development for complex matrices, such as plasma, urine, or wastewater, generally follows a structured approach guided by regulatory frameworks like those from the FDA and EMA for bioanalytical method validation. ich.orgfda.goveuropa.eufda.gov These protocols are essential for ensuring the accuracy, precision, selectivity, and sensitivity of the analytical method.

A common strategy for the analysis of polar compounds like this compound in aqueous matrices involves liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). For instance, in the analysis of trace polar pharmaceuticals in wastewater, a protocol involving solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by LC-HRMS, has proven effective. researchgate.net This approach can be adapted for this compound, with the selection of appropriate SPE sorbents and chromatographic conditions being critical for achieving optimal recovery and separation from matrix components.

The validation of such a method would involve assessing several key parameters as outlined in the table below, based on established guidelines for bioanalytical method validation. ich.orgfda.goveuropa.eufda.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Response in blank matrix should be <20% of the lower limit of quantification (LLOQ) for the analyte. |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |

| Recovery | The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | To be investigated to ensure precision, selectivity, and sensitivity are not compromised. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

This table presents a generalized summary of validation parameters based on regulatory guidelines.

Application of High-Resolution Chromatography and Advanced Spectroscopy for Mixture Analysis

In research applications, this compound may be present in complex mixtures, either as a component of a synthetic reaction output or in a biological or environmental sample. High-resolution chromatography and advanced spectroscopy are indispensable tools for the separation, identification, and characterization of the individual components of such mixtures.

High-Resolution Chromatography:

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the separation of closely related compounds. For chiral molecules like this compound, which may exist as enantiomers, chiral chromatography is essential. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the separation of a wide range of chiral compounds, including primary amines. nih.govnih.govmdpi.commdpi.comchiralpedia.com The choice of the mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to polar organic (e.g., acetonitrile/methanol) and reversed-phase, is critical for achieving enantiomeric separation. nih.gov

Advanced Spectroscopy:

Once separated, the structural elucidation of this compound and any related impurities or metabolites is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. While specific NMR data for this compound is not readily available in the cited literature, data from the closely related 1-butyl-1H-indazole-3-carboxamide provides insight into the expected chemical shifts. nih.gov For example, the protons of the butyl group would be expected in the aliphatic region (approx. 0.9-4.5 ppm), while the aromatic protons of the indazole ring would appear in the downfield region (approx. 7.0-8.5 ppm). nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass measurements, enabling the determination of the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for structural confirmation and for differentiating isomers. The fragmentation of related indazole derivatives often involves cleavage of the N-alkyl chain and fragmentation of the indazole ring system.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. For this compound, characteristic peaks would be expected for the N-H stretching of the amine group and C-H stretching of the alkyl and aromatic moieties. In related indazole carboxamides, N-H stretching is observed around 3306 cm⁻¹ and C=O stretching around 1664 cm⁻¹. nih.gov

The following table summarizes the key analytical techniques and their applications in the analysis of this compound.

| Analytical Technique | Application | Expected Observations (based on analogs) |

| Chiral HPLC/SFC | Separation of enantiomers. | Resolution of enantiomers on polysaccharide-based CSPs. |

| ¹H NMR | Structural confirmation, identification of protons. | Signals for butyl group protons (0.9-4.5 ppm) and indazole ring protons (7.0-8.5 ppm). |

| ¹³C NMR | Structural confirmation, identification of carbon skeleton. | Signals for aliphatic carbons of the butyl group and aromatic carbons of the indazole ring. |

| HRMS | Determination of elemental composition. | Accurate mass measurement corresponding to the molecular formula of this compound. |

| MS/MS | Structural elucidation through fragmentation analysis. | Fragmentation patterns involving the butyl chain and the indazole core. |

| IR Spectroscopy | Identification of functional groups. | N-H stretching for the amine group, C-H stretching for alkyl and aromatic groups. |

This table is a predictive summary based on established analytical principles and data from structurally similar compounds.

Quality Control and Purity Assessment in Research-Scale Synthesis

Ensuring the purity and quality of this compound synthesized on a research scale is paramount for the validity of subsequent experimental results. A comprehensive quality control (QC) program should be established to assess the identity, purity, and stability of the synthesized compound.

Key QC tests for research-grade this compound would typically include:

Identity Confirmation: This is typically achieved through a combination of spectroscopic methods such as NMR and MS, as detailed in the previous section. The obtained spectra should be consistent with the expected structure of this compound.

Purity Assessment: The purity of the synthesized compound can be determined using a variety of techniques. HPLC with UV detection is a common method for assessing purity and identifying the presence of any impurities. The peak area percentage of the main component can provide a quantitative measure of purity.

Quantitative NMR (qNMR): qNMR is an increasingly important primary method for determining the purity of organic compounds. It offers the advantage of not requiring a reference standard of the analyte itself. By using a certified internal standard with a known concentration, the absolute purity of the synthesized this compound can be accurately determined.

Residual Solvent Analysis: Gas chromatography (GC) is often used to identify and quantify any residual solvents from the synthesis and purification process.

Water Content: Karl Fischer titration is the standard method for determining the water content in a solid sample.

The following table outlines a typical panel of QC tests for a research-scale synthesis of this compound.

| QC Test | Method | Purpose |

| Identity | ¹H NMR, ¹³C NMR, HRMS | To confirm the chemical structure of the synthesized compound. |

| Purity (Chromatographic) | HPLC-UV | To determine the percentage purity and identify any impurities. |

| Purity (Absolute) | qNMR | To determine the absolute purity of the compound using an internal standard. |

| Residual Solvents | GC-FID/MS | To quantify the amount of any remaining solvents from the synthesis. |

| Water Content | Karl Fischer Titration | To determine the percentage of water in the sample. |

This table provides a general framework for the quality control of a synthesized research compound.

Future Research Directions and Unexplored Avenues for N Butyl 1h Indazol 4 Amine

Development of Green Chemistry Approaches for Synthesis

The synthesis of indazole derivatives often relies on traditional methods that may involve harsh reagents, toxic solvents, and significant energy consumption. The principles of green chemistry offer a framework for developing more environmentally benign and efficient synthetic routes. Future research should prioritize the development of sustainable methods for the synthesis of N-butyl-1H-indazol-4-amine.

Key areas for investigation include:

Use of Greener Solvents: Research into replacing conventional solvents with greener alternatives like polyethylene (B3416737) glycol (PEG), ionic liquids, or even water could significantly reduce the environmental impact of synthesis. acs.orgorganic-chemistry.org One-pot reactions in such solvents can also enhance efficiency by minimizing intermediate isolation steps. acs.org

Heterogeneous Catalysis: The development and application of recoverable and reusable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, could offer a sustainable alternative to homogeneous catalysts. acs.org These catalysts simplify product purification and reduce metallic waste.

Energy-Efficient Methodologies: Exploring microwave-assisted or ultrasonic-assisted synthesis could lead to dramatically reduced reaction times and lower energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future synthetic strategies should be evaluated based on their atom economy to minimize waste generation.

| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Precedent |

| Use of Polyethylene Glycol (PEG) as solvent | Biodegradable, low toxicity, potential for catalyst recycling | Efficient synthesis of 2H-indazoles using PEG-300. organic-chemistry.org |

| Copper Oxide Nanoparticle (CuO@C) Catalysis | Heterogeneous, reusable, ligand-free conditions | Used for the synthesis of 2H-indazoles and quinazolines. acs.org |

| Microwave/Ultrasonic Irradiation | Reduced reaction times, lower energy consumption | General principle in green synthesis of heterocycles. mdpi.com |

| Solvent-Free Reactions (Grinding) | Eliminates solvent waste, high efficiency | Synthesis of diaryl-1,2,4-thiadiazoles via grinding. mdpi.com |

Investigation of Novel Derivatization Reactions at Unexplored Positions

Much of the existing research on indazoles focuses on functionalization at the N1, N2, and C3 positions. researchgate.net For this compound, the amine group at C4 and the butyl group at N1 are defining features, but other positions on the indazole core remain largely unexplored for derivatization. Future work should systematically investigate the reactivity of these positions to create a diverse library of new analogues.

Unexplored avenues for derivatization include:

C-H Functionalization of the Benzene (B151609) Ring: The C5, C6, and C7 positions of the indazole ring are prime candidates for direct C-H functionalization reactions. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce aryl, alkyl, or other functional groups, significantly expanding the chemical space around the molecule.

Electrophilic and Nucleophilic Aromatic Substitution: The electronic nature of the 4-amino group will influence the reactivity of the benzene portion of the ring. Detailed studies are needed to map the regioselectivity of electrophilic substitution (e.g., halogenation, nitration) and potentially nucleophilic aromatic substitution (SNA_r_) reactions.

Modification at the C3 Position: While the N1 and C4 positions are substituted, the C3 position remains a viable site for functionalization. Methods for direct C3-allylation or arylation, potentially using copper or palladium catalysis, could yield novel derivatives with distinct properties. researchgate.netmdpi.com

Advanced Spectroscopic Characterization of Dynamic Processes (e.g., Tautomerism)

Indazole and its derivatives can exist as two annular tautomers, the 1H and 2H forms, resulting from the migration of a proton between the two nitrogen atoms. researchgate.net While theoretical studies often conclude that the 1H-tautomer is the most stable for most indazoles, this equilibrium can be influenced by substituents and the surrounding environment. mdpi.comresearchgate.net For this compound, the N1 position is alkylated, which locks it into the 1H form. However, the 4-amino group introduces the possibility of amine-imine tautomerism.

Future research should employ advanced spectroscopic techniques to study these potential dynamic processes:

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): VT-NMR spectroscopy can provide critical data on the energetics of tautomeric equilibria and other dynamic processes, such as rotational barriers of the butyl group or the amino group.

Advanced NMR Techniques: Two-dimensional NMR experiments (HSQC, HMBC) can confirm structural assignments and potentially identify minor tautomeric forms in solution. mdpi.com

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), should be used in concert with experimental data to predict the relative stabilities of different tautomers and conformers. mdpi.comnih.gov Such calculations can help interpret complex spectra and provide a deeper understanding of the molecule's behavior. researchgate.net

| Tautomeric Form | Key Structural Feature | Predicted Relative Stability |

| 1H-Amine Tautomer | N-H proton on N1 (butylated); NH2 group at C4 | Expected to be the most stable form. |

| 2H-Amine Tautomer | N-H proton on N2; NH2 group at C4 | Precluded by N1-butyl substitution. |

| 1H-Imine Tautomer | C=NH group at C4; extra proton on ring N | A potential, less stable tautomer worth investigating. |

Deeper Mechanistic Insights into Complex Reactions via Hybrid Experimental-Computational Approaches

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, controlling selectivity, and designing new transformations. Combining experimental kinetics and labeling studies with high-level computational modeling provides a powerful approach for elucidating complex reaction pathways. rsc.orgrsc.org

Future mechanistic studies on this compound could focus on:

Synthesis Mechanism: Elucidating the precise mechanism of its formation, particularly the cyclization step, could lead to improved yields and the suppression of side products. Isotope labeling studies combined with DFT calculations can map out the entire reaction coordinate. colab.ws

Derivatization Reaction Pathways: For the novel derivatization reactions proposed in section 7.2, hybrid approaches can be used to understand regioselectivity. For example, DFT can model the transition states for C-H activation at the C5, C6, and C7 positions to predict the most likely site of reaction under specific catalytic conditions. beilstein-journals.org

Role of Catalysts: Computational modeling can shed light on the structure of catalytic intermediates and the role of ligands in controlling reactivity and selectivity in transition metal-catalyzed functionalization reactions. rsc.org

Potential for this compound in Non-Biological Material Science Applications

While indazoles are well-established in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for applications in material science. researchgate.net The this compound scaffold, with its aromatic system, hydrogen-bond-donating amino group, and potential for further functionalization, is an unexplored resource for creating novel materials.

Potential research directions include:

Organic Electronics: Indazole derivatives could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electron-rich nature of the 4-aminoindazole core could be tuned to create materials with desirable charge-transport properties.

Polymer Science: The amine functionality provides a handle for incorporating the molecule into polymer backbones, for example, through polymerization with epoxides or acrylates. This could lead to the development of specialty polymers with high thermal stability, specific optical properties, or unique surface characteristics.

Adsorbent Materials: Amine-functionalized materials are known to be effective adsorbents for heavy metal ions. scirp.org this compound could be grafted onto a solid support (e.g., silica (B1680970) or a polymer fabric) to create a new adsorbent material for environmental remediation or metal recovery. The indazole ring itself may offer unique selectivity for certain metal ions through coordination.

Q & A

Q. What are the recommended analytical techniques for confirming the structure and purity of N-butyl-1H-indazol-4-amine?

- Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : To resolve hydrogen and carbon environments, distinguishing the indazole core and butyl chain .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS or MALDI-TOF) and fragmentation patterns .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., amine and aromatic C-H stretches) .

- X-ray Crystallography : For definitive 3D structure elucidation if single crystals are obtained . Purity can be assessed via HPLC with UV detection or TLC.

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer: Synthesis typically involves:

- Condensation Reactions : For indazole ring formation, using hydrazine derivatives and carbonyl compounds under acidic or catalytic conditions .

- N-Alkylation : Introducing the butyl group via nucleophilic substitution (e.g., using 1-bromobutane with a base like K₂CO₃ in DMF) .

- Catalytic Methods : Transition-metal catalysis (e.g., Pd-mediated cross-coupling) for regioselective functionalization .

Q. How can researchers assess the stability of this compound under various storage and experimental conditions?

- Methodological Answer: Stability studies should include:

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Analytical Monitoring : Use HPLC or LC-MS to track degradation products over time .

- pH-Dependent Stability : Assess solubility and decomposition in buffers (pH 1–12) relevant to biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer: SAR strategies include:

- Systematic Substituent Variation : Modify the butyl chain length, indazole substituents (e.g., electron-withdrawing groups at C-5/C-6), and amine functionalization .

- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate structural changes with activity .

- Computational Modeling : Use docking studies (AutoDock Vina) or QSAR models to predict binding affinities and guide synthesis .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's reactivity?

- Methodological Answer: Discrepancies can be addressed by:

- Cross-Validation : Employ multiple computational models (DFT, MD simulations) to compare with experimental kinetics or spectroscopic data .

- Solvent Effects : Re-evaluate calculations with explicit solvent models (e.g., COSMO-RS) to account for solvation .

- Experimental Replication : Repeat synthesis and characterization under controlled conditions to rule out impurities or side reactions .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer: Pharmacokinetic (PK) studies require:

- Rodent Models : Administer the compound intravenously/orally to mice/rats, followed by blood sampling at intervals to measure plasma concentration (LC-MS/MS) .

- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in organs .

- Metabolite Identification : Employ high-resolution MS (HRMS) to detect phase I/II metabolites in urine and bile .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference crystallographic data (e.g., bond lengths/angles from X-ray) with computational geometry optimizations to validate structural hypotheses .

- Experimental Design : For biological studies, include positive controls (e.g., known kinase inhibitors) and dose-response curves to establish efficacy thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.